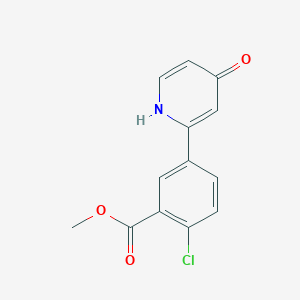
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% (2-BHP-95) is a chemical compound used as a synthetic intermediate in the pharmaceutical industry and as a reagent in biochemical and physiological research. It is a member of the pyridine family and is a white, crystalline solid with a melting point of 118-121°C. It is soluble in water, alcohols, and aromatic hydrocarbons. 2-BHP-95 is a versatile reagent with a wide range of applications in laboratory research and drug development.
Mécanisme D'action
The mechanism of action of 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is known that it acts as a catalyst in the synthesis of various compounds, and it is believed to facilitate the formation of a covalent bond between two molecules. Additionally, it is thought to act as a proton donor, which helps to stabilize the reaction and increase the rate of reaction.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is generally considered to be non-toxic and non-mutagenic. However, it has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to modulate the expression of certain genes, such as those involved in inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. Additionally, it is a versatile reagent that can be used in a variety of reactions and syntheses. However, it is important to note that it is not suitable for long-term storage, as it is susceptible to hydrolysis.
Orientations Futures
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95%. For example, it may be possible to develop new syntheses and reactions using this compound. Additionally, further research into the biochemical and physiological effects of 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% may lead to new therapeutic applications. Additionally, further research into the mechanism of action of this compound may lead to a better understanding of its effects. Finally, it may be possible to develop new methods for synthesizing 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% in order to improve its availability and reduce its cost.
Méthodes De Synthèse
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is synthesized through a reaction between benzyl bromide and 2-hydroxy-5-pyridinone. The reaction proceeds through an S_N2 displacement of the bromide by the pyridinone, and the product is then purified by distillation. The yield of the reaction is typically 95%, hence the name 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95%.
Applications De Recherche Scientifique
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as a reagent for the synthesis of various compounds, such as esters, amides, and other derivatives. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of small organic molecules. Additionally, it is used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer drugs.
Propriétés
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-10-11-17(19-12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEZQBJKPPFKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692785 |
Source


|
| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261999-99-8 |
Source


|
| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














